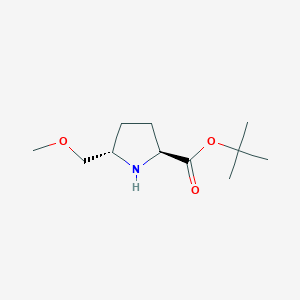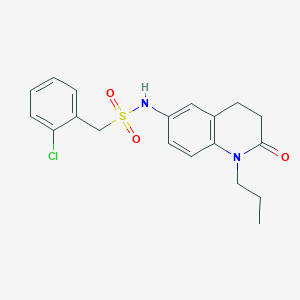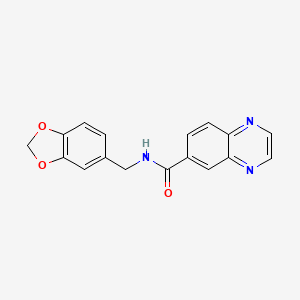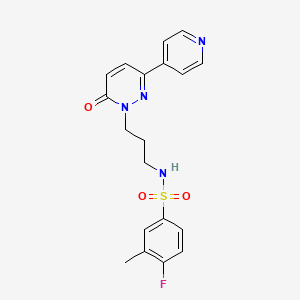
Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of pyrrolidine and has a tert-butyl group attached to the 2-carbon and a methoxymethyl group attached to the 5-carbon of the pyrrolidine ring.
Wirkmechanismus
The mechanism of action of tert-butyl (Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or proteins involved in disease processes. It may also act by modulating cellular signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl (Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. It has also been found to be relatively stable and easy to handle in lab settings. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity against specific disease targets.
Zukünftige Richtungen
There are many future directions for research involving tert-butyl (Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One direction is to further investigate its mechanism of action and optimize its activity against specific disease targets. Another direction is to explore its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and bacterial infections. Additionally, research could be done to investigate its potential as a therapeutic agent for neurological disorders.
Synthesemethoden
The synthesis of tert-butyl (Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with formaldehyde and methanol in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been used in various scientific research applications. One of the most significant applications is in the field of drug discovery. This compound has been found to have potential as a lead compound for the development of new drugs. It has been shown to have activity against various disease targets, including cancer, Alzheimer's disease, and bacterial infections.
Eigenschaften
IUPAC Name |
tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9-6-5-8(12-9)7-14-4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGQEKXMYRIHTC-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)
![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)